(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate
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Overview
Description
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound characterized by its unique structural features This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the construction of the benzofuran core through cyclization reactions. This can be achieved using various methods such as the Pechmann condensation or the Vilsmeier-Haack reaction.
Introduction of the Trimethoxybenzylidene Group: The next step involves the introduction of the 2,4,5-trimethoxybenzylidene group. This can be done through a condensation reaction between the benzofuran derivative and 2,4,5-trimethoxybenzaldehyde under basic conditions.
Methanesulfonation: The final step is the introduction of the methanesulfonate group. This is typically achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methanesulfonate group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. Benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where benzofuran derivatives have shown promise.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets. The trimethoxybenzylidene group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran core can intercalate with DNA, affecting gene expression and cellular function. The methanesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran: Lacks the methanesulfonate group, which may affect its solubility and bioavailability.
2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-3-one: Similar structure but different functional groups, leading to variations in chemical reactivity and biological activity.
6-methanesulfonyl-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran: Similar but with different positioning of the methanesulfonate group, affecting its overall properties.
Uniqueness
The uniqueness of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonate group enhances its solubility and potential bioavailability, while the trimethoxybenzylidene group provides a basis for diverse biological activities.
This comprehensive overview highlights the significance of this compound in various fields of research and industry
Biological Activity
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound belonging to the class of benzofurans. Its unique structural features, including a benzofuran core and multiple methoxy substituents, contribute to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Structural Features
The compound's structure can be described as follows:
- Benzofuran Core : Provides a stable aromatic system.
- Methanesulfonate Group : Enhances solubility and bioavailability.
- Trimethoxybenzylidene Group : Contributes to the compound's reactivity and interaction with biological targets.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈O₈S |
Molecular Weight | 398.40 g/mol |
IUPAC Name | [(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate |
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit notable antimicrobial effects. The presence of the methanesulfonate group may enhance the compound's interaction with microbial membranes, leading to increased efficacy against various pathogens.
Anticancer Activity
Studies have suggested that benzofuran derivatives possess anticancer properties. The mechanism of action may involve the intercalation of the benzofuran core with DNA, disrupting cellular function and promoting apoptosis in cancer cells.
Antioxidant Effects
The trimethoxy groups in the structure are known for their antioxidant capabilities. This property can mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases associated with oxidative damage.
The biological activity of this compound is influenced by its interaction with specific molecular targets:
- Enzyme Inhibition : The trimethoxybenzylidene group may inhibit enzymes involved in metabolic pathways.
- DNA Interaction : The benzofuran core can intercalate into DNA strands, affecting gene expression.
- Cell Membrane Interaction : The methanesulfonate group enhances solubility, facilitating better membrane penetration.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzofuran derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited significant antibacterial activity.
Study 2: Anticancer Properties
In vitro tests demonstrated that the compound induced apoptosis in human cancer cell lines. Mechanistic studies revealed that it activated caspase pathways and inhibited cell proliferation.
Study 3: Antioxidant Evaluation
Using DPPH radical scavenging assays, this compound showed potent antioxidant activity comparable to established antioxidants like ascorbic acid.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8S/c1-23-14-10-17(25-3)16(24-2)7-11(14)8-18-19(20)13-6-5-12(9-15(13)26-18)27-28(4,21)22/h5-10H,1-4H3/b18-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAYTPMYGDZHGH-LSCVHKIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.